molecular formula C7H8N2O3 B8800681 1,3-dimethyl-5-nitro-1H-pyridin-2-one

1,3-dimethyl-5-nitro-1H-pyridin-2-one

Cat. No.: B8800681
M. Wt: 168.15 g/mol
InChI Key: QMSGHJNATYWTIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-dimethyl-5-nitro-1H-pyridin-2-one is a heterocyclic compound with the molecular formula C7H8N2O3 This compound is characterized by a pyridinone ring substituted with two methyl groups at positions 1 and 3, and a nitro group at position 5

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-dimethyl-5-nitro-1H-pyridin-2-one can be synthesized through several synthetic routes. One common method involves the nitration of 1,3-dimethylpyridin-2-one using a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out at low temperatures to control the nitration process and prevent over-nitration.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1,3-dimethyl-5-nitro-1H-pyridin-2-one undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions

    Reduction: Hydrogen gas and palladium catalyst.

    Substitution: Electrophilic reagents such as halogens or alkylating agents.

Major Products Formed

    Reduction: 1,3-dimethyl-5-amino-1H-pyridin-2-one.

    Substitution: Various substituted derivatives depending on the electrophilic reagent used.

Scientific Research Applications

1,3-dimethyl-5-nitro-1H-pyridin-2-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,3-dimethyl-5-nitro-1H-pyridin-2-one depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to biological activity.

Comparison with Similar Compounds

Similar Compounds

    1,3-dimethyl-5-amino-1H-pyridin-2-one: Similar structure but with an amino group instead of a nitro group.

    1,3-dimethyl-5-chloro-1H-pyridin-2-one: Similar structure but with a chloro group instead of a nitro group.

Uniqueness

1,3-dimethyl-5-nitro-1H-pyridin-2-one is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity. The nitro group can participate in various chemical transformations, making this compound a versatile intermediate in synthetic chemistry.

Properties

Molecular Formula

C7H8N2O3

Molecular Weight

168.15 g/mol

IUPAC Name

1,3-dimethyl-5-nitropyridin-2-one

InChI

InChI=1S/C7H8N2O3/c1-5-3-6(9(11)12)4-8(2)7(5)10/h3-4H,1-2H3

InChI Key

QMSGHJNATYWTIA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN(C1=O)C)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 1 g (6.49 mmol) 1-hydroxy-3-methyl-5-nitropyridine, 0.197 g (7.8 mmol) NaH and 0.61 ml (9.73 mmol) MeI in 20 ml DMF is stirred at room temperature for 20 h. Then the reaction mixture is poured on water and extracted 3× with EtOAc. The combined organic layers are washed with water and saturated NaCl solution, dried over MgSO4, filtered and the filtrate is concentrated in vacuo to afford the title compound as off-white crystals.
Name
1-hydroxy-3-methyl-5-nitropyridine
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
0.197 g
Type
reactant
Reaction Step One
Name
Quantity
0.61 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One

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